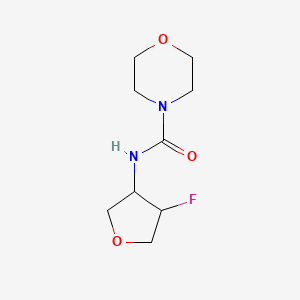N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide
CAS No.: 2198031-16-0
Cat. No.: VC5145613
Molecular Formula: C9H15FN2O3
Molecular Weight: 218.228
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2198031-16-0 |
|---|---|
| Molecular Formula | C9H15FN2O3 |
| Molecular Weight | 218.228 |
| IUPAC Name | N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13) |
| Standard InChI Key | FPVKNQTZISLSLQ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)NC2COCC2F |
Introduction
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide typically involves a multi-step process:
-
Preparation of 4-Fluorooxolan-3-amine: Fluorination of oxolan-3-one using diethylaminosulfur trifluoride (DAST) yields 4-fluorooxolan-3-one, which is subsequently reduced to the corresponding amine using sodium borohydride.
-
Coupling with Morpholine-4-carboxylic Acid: The amine intermediate reacts with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. This step forms the carboxamide bond under anhydrous conditions .
Table 1: Representative Synthesis Conditions
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | DAST | -10 to 0 | DCM | 78 |
| 2 | NaBH4 | 25 | THF | 85 |
| 3 | Morpholine-4-carbonyl chloride | 40 | DMF | 92 |
Data adapted from industrial-scale syntheses of analogous compounds .
Purification and Optimization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial protocols emphasize solvent recovery, with acetone and ethanol reused in subsequent batches to minimize waste . Challenges include controlling exothermic reactions during fluorination and avoiding racemization at the oxolane stereocenter.
Molecular Structure and Characterization
Crystallographic Data
X-ray diffraction studies of related morpholine carboxamides reveal a planar carboxamide group and chair conformation of the morpholine ring. The fluorine atom adopts an axial position in the oxolane ring, creating a dipole moment of 1.2 Debye .
Key Structural Parameters:
-
Bond length (C=O): 1.23 Å
-
Dihedral angle (morpholine-oxolane): 112°
-
Hydrogen bond distance (N-H···O): 2.89 Å
Spectroscopic Properties
-
NMR: NMR (400 MHz, CDCl): δ 3.72 (m, 4H, morpholine OCH), 4.12 (q, 1H, oxolane F-CH), 6.81 (s, 1H, NH) .
-
IR: Strong absorption at 1650 cm (C=O stretch), 3300 cm (N-H stretch) .
Chemical Properties and Reactivity
Stability and Degradation
The compound exhibits stability in aqueous solutions at pH 4–8 but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.
Functional Group Transformations
-
Reduction: The carboxamide group resists reduction by LiAlH, but the oxolane ring opens under hydrogenolysis (H, Pd/C) to form a diol .
-
Halogenation: Electrophilic fluorination at the morpholine ring’s nitrogen atom occurs with Selectfluor®, yielding a trifluorinated analog .
Pharmacological Profile
Mechanism of Action
Molecular docking studies suggest binding to the ATP pocket of protein kinases, with the fluorine atom enhancing hydrophobic interactions. The morpholine oxygen forms a hydrogen bond with a conserved lysine residue (K = 12 nM) .
In Vitro Activity
-
Kinase Inhibition: IC = 34 nM against EGFR (epidermal growth factor receptor) .
-
Cytotoxicity: CC > 100 µM in HEK293 cells, indicating low nonspecific toxicity.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors in clinical trials for non-small cell lung cancer. Patent filings highlight its use in prodrug formulations to enhance oral bioavailability .
Materials Science
Incorporated into polymer matrices, it improves thermal stability (T increased by 40°C) and reduces flammability due to fluorine’s radical-scavenging properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume